Isochondrodendrine vs. Cycleanine: Antiplasmodial Potency Against Chloroquine-Resistant Dd2 Strain (Head-to-Head)
In a direct head-to-head comparison using a SYBR Green I fluorescence assay against the chloroquine-resistant P. falciparum Dd2 strain, isochondrodendrine exhibited significantly greater potency than cycleanine [1]. The 2.9-fold increase in potency is attributed to the structural difference of O-demethylation at positions 7 and 7', which alters target engagement.
| Evidence Dimension | Antiplasmodial IC50 against P. falciparum Dd2 (chloroquine-resistant) |
|---|---|
| Target Compound Data | IC50 = 6.1 ± 1.3 µM |
| Comparator Or Baseline | Cycleanine IC50 = 17.7 ± 2.0 µM |
| Quantified Difference | 2.9-fold more potent (p = not explicitly provided, but data from n=3 independent biological repeats) |
| Conditions | SYBR Green I fluorescence assay; intraerythrocytic stages of P. falciparum Dd2 strain; 3 independent biological repeats |
Why This Matters
Researchers evaluating antiplasmodial leads against resistant strains will find isochondrodendrine offers a quantifiable potency advantage over the more abundant cycleanine, making it a more efficient probe for exploring demethylation-dependent mechanisms.
- [1] Uche FI, Guo X, Okokon J, Ullah I, Horrocks P, Boateng J, Huang C, Li WW. In Vivo Efficacy and Metabolism of the Antimalarial Cycleanine and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues. Antimicrob Agents Chemother. 2020 Nov 30;64(12):e01995-20. Table 1. View Source
